molecular formula C6H5F3O2S B13718771 a-Trifluoroacetyl-g-thiobutyrolactone

a-Trifluoroacetyl-g-thiobutyrolactone

Cat. No.: B13718771
M. Wt: 198.16 g/mol
InChI Key: OVDKJCPUGWGEJZ-UHFFFAOYSA-N
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Description

a-Trifluoroacetyl-g-thiobutyrolactone: is a chemical compound with the molecular formula C6H5F3O2S and a molecular weight of 198.16 g/mol . This compound is characterized by the presence of a trifluoroacetyl group and a thiobutyrolactone ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Trifluoroacetyl-g-thiobutyrolactone typically involves the reaction of thiobutyrolactone with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient recovery of the desired compound .

Chemical Reactions Analysis

Types of Reactions: a-Trifluoroacetyl-g-thiobutyrolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

a-Trifluoroacetyl-g-thiobutyrolactone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a-Trifluoroacetyl-g-thiobutyrolactone involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, thereby influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: a-Trifluoroacetyl-g-thiobutyrolactone is unique due to the presence of both the trifluoroacetyl group and the thiobutyrolactone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H5F3O2S

Molecular Weight

198.16 g/mol

IUPAC Name

3-(2,2,2-trifluoroacetyl)thiolan-2-one

InChI

InChI=1S/C6H5F3O2S/c7-6(8,9)4(10)3-1-2-12-5(3)11/h3H,1-2H2

InChI Key

OVDKJCPUGWGEJZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1C(=O)C(F)(F)F

Origin of Product

United States

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